molecular formula C13H16BrNO B130940 (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole CAS No. 154701-60-7

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No. B130940
M. Wt: 282.18 g/mol
InChI Key: NJQJYOLYDOCZGX-LLVKDONJSA-N
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Description

“(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole” is a chemical compound with the molecular formula C13H16BrNO. It has a molecular weight of 282.18 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is CC(C)([C@H]1COC(C2=CC=CC=C2Br)=N1)C . The InChI string is 1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1 .


Physical And Chemical Properties Analysis

“(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole” is a solid substance . It has a molecular weight of 282.18 . The compound’s storage class code is 13, which corresponds to non-combustible solids . The flash point is not applicable .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole and its derivatives have been a subject of various synthesis and structural analysis studies. For instance, the synthesis and antimicrobial properties of derivatives, along with their molecular structure, vibrational frequencies, and vibrational assignments, have been extensively studied. Notably, the studies involved theoretical computations and experimental investigations to understand the molecular stability, charge transfer, and hyperpolarizability of these compounds, which highlight their potential for further nonlinear optical (NLO) studies (Bhagyasree et al., 2013).

Ligand Development

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole and its derivatives have also been explored for developing ligands in chemical synthesis. An efficient method for the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (S-t-BuPyOx) ligand was developed due to inconsistent yields and tedious purification in known routes to (S)-t-BuPyOx (Shimizu et al., 2013).

Applications in Material Science

Moreover, the derivatives of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole are found to have applications in material science. For example, the development of photosensitive poly(benzoxazole) based on poly(o-hydroxy amide), a dissolution inhibitor, and a photoacid generator, was reported. This development indicates the compound’s potential in the field of photoresist materials for lithographic processes in semiconductor manufacturing (Ogura et al., 2009).

Antimicrobial and Catalytic Activities

The derivatives of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole have been studied for their antimicrobial activities. Certain compounds demonstrated broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents (Ghoneim & Mohamed, 2013). Additionally, these derivatives have been used to synthesize half-sandwich cycloruthenated complexes, which exhibited promising catalytic activity in nitroarene reduction (Jia et al., 2016).

Safety And Hazards

The safety information available indicates that the compound is classified as non-combustible solids . The flash point is not applicable . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

(4S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJYOLYDOCZGX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446965
Record name (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

CAS RN

154701-60-7
Record name (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Adamson, S Malcolmson - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[1092491‐37‐6] C 29 H 22 F 12 NOP (659.46) InChI = 1S/C29H22F12NOP/c1‐25(2,3)23‐14‐43‐24(42‐23)21‐6‐4‐5‐7‐22(21)44(19‐10‐15(26(30,31)32)8‐16(11‐19)27(33,34)35)20‐…
Number of citations: 0 onlinelibrary.wiley.com
JP Gordon - 2022 - search.proquest.com
Two projects are presented here. The first project is a cationic cobalt (I)-catalyzed intramolecular Diels-Alder reaction. The cationic cobalt catalyst generated in-situ from a cobalt (II) …
Number of citations: 2 search.proquest.com
NBL Sizemore - 2014 - search.proquest.com
Intramolecular Diels–Alder (IMDA) reactions are an important class of reactions in synthetic organic chemistry for the rapid construction of polycyclic frameworks. Three classes of IMDA …
Number of citations: 3 search.proquest.com

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